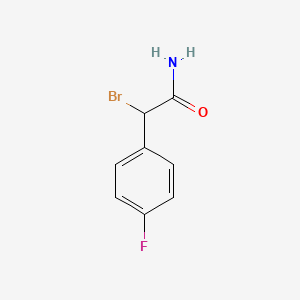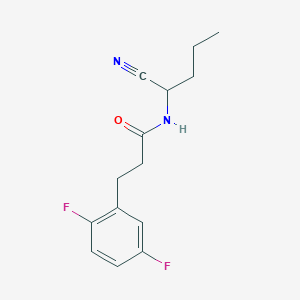
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide, also known as ML352, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. The compound has been synthesized using different methods and has been extensively researched for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide is believed to inhibit the activity of an enzyme called phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which is involved in the production of phosphatidylinositol 4-phosphate (PI4P). PI4P is a lipid that is involved in various cellular processes, including intracellular signaling and membrane trafficking. By inhibiting the activity of PI4KIIIβ, N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide may disrupt these processes and inhibit the growth of cancer cells, reduce the production of beta-amyloid, and inhibit the growth of Plasmodium falciparum.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of PI4KIIIβ activity, the disruption of intracellular signaling and membrane trafficking, the inhibition of cancer cell growth, the reduction of beta-amyloid production, and the inhibition of Plasmodium falciparum growth. The compound has also been shown to be selective for PI4KIIIβ, with minimal effects on other kinases.
Advantages and Limitations for Lab Experiments
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has several advantages for lab experiments, including its selectivity for PI4KIIIβ, its ability to inhibit cancer cell growth, reduce beta-amyloid production, and inhibit Plasmodium falciparum growth. However, the compound also has limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Future Directions
There are several future directions for the study of N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacological properties. Other future directions include the study of its effects on other cellular processes and the investigation of its potential as a tool for studying PI4KIIIβ signaling. Additionally, the development of N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide derivatives and analogs may lead to the discovery of more potent and selective inhibitors of PI4KIIIβ.
Synthesis Methods
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been synthesized using different methods, including the one-pot synthesis method, which involves the reaction of 2,5-difluorobenzaldehyde and butylamine with acryloyl chloride. The compound has also been synthesized using the Suzuki-Miyaura cross-coupling reaction between 2,5-difluorobenzeneboronic acid and 3-bromo-N-(1-bromoethyl)propanamide, followed by the reaction with potassium cyanide to form N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide.
Scientific Research Applications
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and malaria. The compound has been shown to inhibit the growth of cancer cells and reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease. N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide has also been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
properties
IUPAC Name |
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O/c1-2-3-12(9-17)18-14(19)7-4-10-8-11(15)5-6-13(10)16/h5-6,8,12H,2-4,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMLXHJYTPWYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(2,5-difluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)

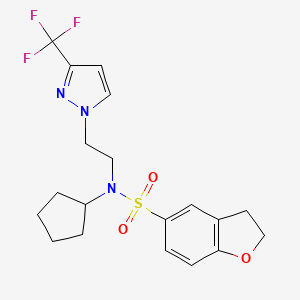
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)
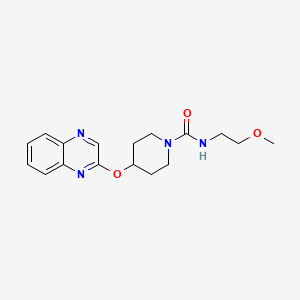

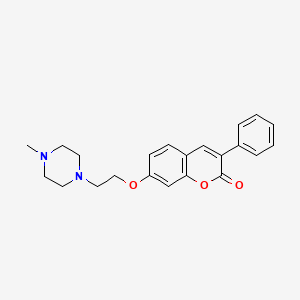
![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)
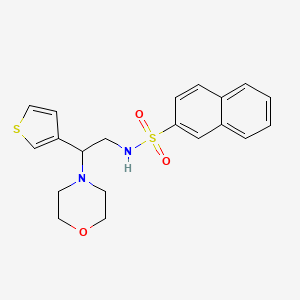
![2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylthio]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B2859741.png)
